molecular formula C7H7N3O2 B135894 N-acetylpyrazine-2-carboxamide CAS No. 135742-53-9

N-acetylpyrazine-2-carboxamide

Cat. No.: B135894
CAS No.: 135742-53-9
M. Wt: 165.15 g/mol
InChI Key: IANHBWVGXBMRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Mechanism of Action

Target of Action

N-acetylpyrazine-2-carboxamide is a derivative of pyrazinamide, an antituberculosis agent . The primary target of pyrazinamide is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Pyrazinamide is a prodrug that is converted into its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in the bacterium .

Mode of Action

The active form of the drug, pyrazinoic acid, disrupts the membrane energy production, inhibits trans-translation, and possibly inhibits pantothenate and coenzyme A biosynthesis, which are required for the survival of the bacterium . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulates .

Biochemical Pathways

The biochemical pathways affected by pyrazinamide are primarily those involved in energy production and protein synthesis in Mycobacterium tuberculosis . By disrupting these pathways, pyrazinamide inhibits the growth and replication of the bacterium, effectively treating the tuberculosis infection .

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial in determining its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the drug, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound, like pyrazinamide, is the inhibition of the growth and replication of Mycobacterium tuberculosis . This is achieved through the disruption of critical biochemical pathways within the bacterium, leading to its eventual death .

Action Environment

The action of this compound, as with other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the patient’s body . For instance, the activation of pyrazinamide to pyrazinoic acid is more effective in slightly acidic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetylpyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid chloride with acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Synthesis of Pyrazine-2-carboxylic Acid Chloride:

    Condensation with Acetamide:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-acetylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Amidation: Formation of amide bonds with carboxylic acids.

    Substitution Reactions: Replacement of functional groups on the pyrazine ring.

    Oxidation and Reduction: Modifications of the pyrazine ring structure.

Common Reagents and Conditions:

Major Products:

    Amidation: Produces various amide derivatives.

    Substitution Reactions: Yields substituted pyrazine derivatives.

    Oxidation and Reduction: Results in oxidized or reduced pyrazine compounds.

Scientific Research Applications

N-acetylpyrazine-2-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

N-acetylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:

Uniqueness: this compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-acetylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5(11)10-7(12)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANHBWVGXBMRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332883
Record name N-acetylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135742-53-9
Record name N-acetylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-acetylpyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-acetylpyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-acetylpyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-acetylpyrazine-2-carboxamide
Reactant of Route 5
N-acetylpyrazine-2-carboxamide
Reactant of Route 6
N-acetylpyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.